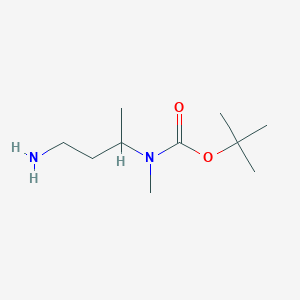

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research This particular compound is known for its unique structure, which includes a tert-butyl group, an aminobutan-2-yl group, and a methylcarbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutan-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Applications De Recherche Scientifique

Overview

Tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is a carbamate compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to serve as a versatile building block in the synthesis of complex molecules and as an intermediate in pharmaceutical development. This article explores its applications in detail, supported by case studies and data tables.

Chemistry

This compound is utilized as a building block for synthesizing more complex organic compounds. It has been involved in:

- Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed synthesis to produce N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis .

Biology

In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules. Notable applications include:

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are key targets in Alzheimer's disease research .

Medicine

The pharmaceutical potential of this compound lies in its role as an intermediate in drug synthesis:

- Therapeutic Agent Development : It can be used to synthesize drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and agrochemicals:

- Pesticide Synthesis : Its stability and reactivity make it suitable for manufacturing pesticides and herbicides, thereby enhancing agricultural productivity .

Case Study 1: Synthesis of N-Boc-Protected Anilines

A study demonstrated the use of this compound in synthesizing N-Boc-protected anilines through a palladium-catalyzed reaction. The reaction conditions included the use of aryl halides with Cs₂CO₃ as a base in 1,4-dioxane, resulting in high yields of the desired products .

Case Study 2: Inhibition of Amyloid Beta Aggregation

Research highlighted the compound's ability to inhibit amyloid beta aggregation, which is significant for Alzheimer's disease treatment. In vitro studies showed that the compound reduced TNF-α levels and free radicals in astrocytes exposed to amyloid beta, suggesting protective effects against neurodegeneration .

Data Table

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.

Comparaison Avec Des Composés Similaires

- tert-butyl N-(4-aminobutan-2-yl)carbamate

- tert-butyl N-(4-aminobutan-2-yl)-N-ethylcarbamate

- tert-butyl N-(4-aminobutan-2-yl)-N-propylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the methylcarbamate group contributes to its distinct chemical properties, making it suitable for specific applications in research and industry.

Activité Biologique

Tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate (TBABMC) is a chemical compound recognized for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, applications in drug design, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H22N2O2

- Molecular Weight : 202.29 g/mol

- CAS Number : 1311317-84-6

TBABMC features a tert-butyl group, an N-methyl group, and an amino butyl moiety, which contribute to its stability and reactivity during chemical transformations. Its unique structure allows it to serve effectively as a protecting group for amines in organic synthesis, enhancing the stability and bioactivity of modified peptides and proteins.

Biological Activity

The biological activity of TBABMC is primarily noted in its role in drug development and modification of biomolecules. Its applications include:

- Modification of Peptides and Proteins : TBABMC enhances the stability and bioactivity of peptides and proteins, making them more effective as therapeutic agents. This is crucial in the design of compounds requiring stable amine functionalities.

- Medicinal Chemistry Applications : The compound is utilized to synthesize pharmaceuticals, where it acts as a protecting group that can be easily removed under mild conditions, thus preserving the integrity of sensitive functional groups .

The mechanism by which TBABMC exerts its biological effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed therapeutic effects. Detailed studies are still required to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

To better understand TBABMC's unique properties, a comparison with similar carbamates is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Widely used as a protecting group but lacks amino functionality. |

| Tert-butyl (4-methylpyridin-2-yl)carbamate | Contains a pyridine ring | Offers different reactivity due to aromaticity; used in heterocyclic chemistry. |

| Tert-butyl (2-aminoethyl)carbamate | Shorter alkyl chain | Less sterically hindered; may have different stability profiles compared to TBABMC. |

TBABMC's specific structure balances stability and reactivity effectively, making it particularly useful where other protecting groups may not provide the same level of protection or ease of deprotection.

Case Studies

- Peptide Modification : In studies where TBABMC was used for peptide synthesis, it was found that the compound significantly improved the yield and purity of the final product compared to traditional methods without this protecting group.

- Drug Development Applications : TBABMC has been explored as a scaffold for designing new therapeutic agents due to its ability to enhance drug stability and efficacy. Its role in synthesizing potential inhibitors for various diseases has been highlighted in recent pharmacological studies .

- Stability Studies : Research indicates that TBABMC exhibits high acylating reactivity toward alcohols and amino groups, further establishing its utility in creating stable activated carbonates for subsequent reactions .

Propriétés

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKPVODVJHKDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.